N-(3-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide -

N-(3-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Catalog Number: EVT-3705874
CAS Number:
Molecular Formula: C21H13BrN2O3
Molecular Weight: 421.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide

Compound Description: This compound is a lipophilic derivative of thalidomide, synthesized to enhance its characteristics and efficacy. It has demonstrated immunomodulatory and anti-inflammatory effects. Studies have shown that it binds to bovine serum albumin (BSA) at site II (sub-domain IIIA), primarily through enthalpy-driven interactions involving van der Waals forces and hydrogen bonding.

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , , ] Unlike other known mGluR5 PAMs that interact with the MPEP binding site, CPPHA acts through a distinct, novel allosteric site.

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM that binds to the same allosteric site as CPPHA. Compared to CPPHA, NCFP demonstrates higher selectivity for the mGluR5 subtype. Importantly, NCFP, unlike other mGluR5 PAMs acting at the MPEP site, does not potentiate responses involved in hippocampal synaptic plasticity.

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It was discovered during the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, focusing on substitutions on the phthalimide group.

3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid

Compound Description: This compound is a PDE4 inhibitor that served as a starting point for the development of apremilast. Its structure highlights the importance of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety in PDE4 inhibition.

3,3′-difluorobenzaldazine (DFB)

Compound Description: DFB is a selective positive allosteric modulator of mGluR5. [, , ] In contrast to CPPHA, DFB interacts with the classical MPEP binding site on the receptor. It potentiates mGluR5 agonist-induced responses in both recombinant and native systems.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of mGluR5 that binds to the MPEP site. [, ] It has served as a lead compound for the development of more potent mGluR5 PAMs, such as 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29).

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB and a selective positive allosteric modulator of mGluR5. It demonstrates superior potency compared to its parent compound, CDPPB, and selectively potentiates mGluR5-mediated responses in midbrain neurons.

S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

Compound Description: ADX47273 is a positive allosteric modulator of mGluR5. It increases the frequency of single-cell Ca2+ oscillations induced by glutamate or quisqualate in CHO-lac-mGlu5a cells without affecting the amplitude.

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (1)

Compound Description: This compound is a potent inhibitor of human protein kinase CK2, identified through receptor-based virtual screening. Its inhibitory activity (IC50 = 0.15 μM) significantly surpasses other halogenated analogs (tetrabromo and tetrachloro).

2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (2)

Compound Description: This compound is an inhibitor of human protein kinase CK2, identified through virtual screening and exhibiting an IC50 of 0.3 μM. Its inhibitory activity is comparable to the propanoic acid analog (compound 1), further highlighting the importance of the tetraiodo-substituted phthalimide moiety.

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

Compound Description: This compound is a member of a series of N-benzothiazol-2-yl benzamide derivatives designed as allosteric activators of human glucokinase. The compound was synthesized by a multistep procedure involving the preparation of 3-(chlorosulfonyl)benzoic acid, subsequent reaction with aniline to yield the sulfonamide, followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide (2)

Compound Description: This compound is a benzamide derivative synthesized as a potential allosteric activator of human glucokinase. It was prepared by a multistep synthesis involving the reaction of 3-(chlorosulfonyl)benzoic acid with 2-chloro-4-nitroaniline followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide (3)

Compound Description: This benzamide derivative was synthesized and evaluated as a potential allosteric activator of human glucokinase. The synthesis involved a multistep procedure, including the reaction of 3-(chlorosulfonyl)benzoic acid with benzylamine followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide (4)

Compound Description: This compound is a benzamide derivative designed and synthesized as a potential allosteric activator of human glucokinase. The synthesis involved the reaction of 3-(chlorosulfonyl)benzoic acid with butylamine followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide (5)

Compound Description: This benzamide derivative was synthesized as part of a study focusing on designing novel allosteric activators of human glucokinase. Its synthesis involved reacting 3-(chlorosulfonyl)benzoic acid with methylamine, followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide (6)

Compound Description: This compound, a benzamide derivative, was synthesized as a potential allosteric activator of human glucokinase. Its synthesis involved a multistep process, starting with the reaction of 3-(chlorosulfonyl)benzoic acid with 2-methylaniline followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide (7)

Compound Description: This benzamide derivative was designed and synthesized as a potential allosteric activator of human glucokinase. It was prepared by reacting 3-(chlorosulfonyl)benzoic acid with 4-bromoaniline, followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide (8)

Compound Description: This compound is a member of a series of N-benzothiazol-2-yl benzamide derivatives synthesized as potential allosteric activators of human glucokinase. Its synthesis involved the reaction of 3-(chlorosulfonyl)benzoic acid with 4-nitroaniline followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide (9)

Compound Description: This benzamide derivative was designed and synthesized as a potential allosteric activator of human glucokinase. Its synthesis was achieved through a multistep procedure involving the reaction of 3-(chlorosulfonyl)benzoic acid with 4-methylaniline followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide (10)

Compound Description: This compound is a benzamide derivative designed as a potential allosteric activator of human glucokinase. The synthesis involved reacting 3-(chlorosulfonyl)benzoic acid with propylamine followed by conversion to the acid chloride and final reaction with 2-aminobenzothiazole.

N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride (JTC-801)

Compound Description: JTC-801 is a nonpeptide antagonist of the nociceptin/orphanin FQ (Noc/OFQ) receptor. It effectively blocks allodynia and hyperalgesia induced by intrathecal administration of low doses of Noc/OFQ. Interestingly, JTC-801 does not antagonize the antinociceptive effects of high doses of Noc/OFQ, suggesting different mechanisms might be involved in Noc/OFQ-mediated pain modulation at low and high doses.

Properties

Product Name

N-(3-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

IUPAC Name

N-(3-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.2 g/mol

InChI

InChI=1S/C21H13BrN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)

InChI Key

KHLGGMZXWNWVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.